3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide
Description
The compound 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfonylated piperazine moiety at the 3-position of the thiophene core. Its structural complexity positions it within a class of compounds explored for therapeutic applications, including antifungal, CNS modulation, or enzyme inhibition .
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(4-methoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S2/c1-30-17-8-6-16(7-9-17)24-22(27)21-20(10-15-31-21)32(28,29)26-13-11-25(12-14-26)19-5-3-2-4-18(19)23/h2-10,15H,11-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXILUAIOVPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is to start with thiophene-2-carboxylic acid and then introduce the piperazine and phenyl groups through a series of reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large-scale reactions might involve the use of continuous flow reactors or other advanced techniques to maintain precise control over temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions might use reagents like bromine or iodine, while nucleophilic substitutions could involve alkyl halides or amines.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Piperazine derivatives.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be studied to understand its effects on various biological systems.
Medicine: : It may have therapeutic potential, particularly in the treatment of diseases related to inflammation or pain.
Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it likely involves interactions with specific molecular targets. The presence of the piperazine and phenyl groups suggests that it may bind to receptors or enzymes, modulating their activity. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
- Thiophene Core : The target compound’s thiophene-2-carboxamide core is shared with antifungal agents like 7j (), which showed EC50 values against Fusarium graminearum. Substitution at the 3-position (sulfonyl-piperazine vs. pyrazolyl in 7j ) may influence target specificity or potency.
- Sulfonyl vs. Sulfonamide : The sulfonyl-piperazine group in the target compound contrasts with sulfonamide derivatives (e.g., ), which may alter metabolic stability or solubility.
Piperazine-Based Modifications
Key Observations :
- 2-Fluorophenyl on Piperazine : The 2-fluorophenyl group is recurrent in compounds targeting neurological receptors (e.g., 5HT7 in ), suggesting the target compound may share affinity for similar pathways.
- Linker Chemistry : The sulfonyl (-SO2-) linker in the target compound vs. carbonyl (-CO-) in D10 () could impact electronic properties and binding kinetics.
Methoxyphenyl Substituent Variations
Key Observations :
- The 4-methoxyphenyl group is a common pharmacophore in antifungal and CNS-active compounds, likely improving membrane permeability due to its lipophilic yet polar nature.
Research Findings and Implications
Antifungal Potential
- Compounds like 7j () demonstrate that thiophene-2-carboxamides with aryl substituents exhibit antifungal activity. The target compound’s sulfonyl-piperazine group may enhance binding to succinate dehydrogenase (SDH), a target for SDH inhibitors (SDHIs), though direct data are lacking .
Biological Activity
The compound 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide , identified by its CAS number 1040634-59-0, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 459.6 g/mol. The structure includes a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Research suggests that the compound may exert its biological effects through multiple pathways:
- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to increase the expression of p53 and activate caspase-3 in MCF-7 breast cancer cells, leading to programmed cell death .
- Antimicrobial Activity : Preliminary evaluations have suggested that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
- Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases which are implicated in tumor growth and metastasis .
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Activity | Cell Line / Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Apoptosis Induction | MCF-7 | 10.38 | p53 activation, caspase-3 cleavage |
| Antibacterial | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Carbonic Anhydrase Inhibition | hCA IX | 0.089 | Enzyme inhibition |
Case Studies
- Cancer Research : In a study involving MCF-7 cells, treatment with the compound resulted in significant apoptosis as evidenced by increased levels of apoptotic markers such as cleaved PARP and caspase-3 . This suggests potential use as an anticancer agent.
- Antimicrobial Testing : A series of derivatives were tested against various bacterial strains, revealing promising results against MRSA and E. coli with minimum inhibitory concentrations (MIC) ranging from 15 to 125 µM . These findings highlight the compound's potential as an antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
